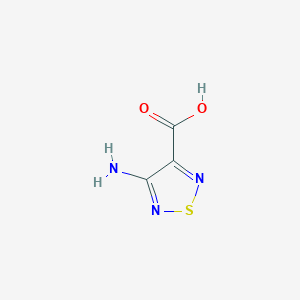

4-Amino-1,2,5-thiadiazole-3-carboxylic acid

Vue d'ensemble

Description

Hexachlorodisiloxane . Il s'agit d'un composé chimique composé de chlore, de silicium et d'oxygène. Structurellement, il s'agit de l'éther symétrique de deux groupes trichlorosilyle . Ce composé est important dans diverses applications industrielles et scientifiques en raison de ses propriétés chimiques uniques.

Mécanisme D'action

Target of Action

Thiadiazole derivatives have been found to interact with a variety of biological targets, suggesting that 4-amino-1,2,5-thiadiazole-3-carboxylic acid may have multiple potential targets .

Mode of Action

It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature, which allows them to interact strongly with biological targets .

Biochemical Pathways

Thiadiazole derivatives have been shown to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes, which may influence their bioavailability .

Result of Action

Thiadiazole derivatives have been shown to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

It is known that the properties of various families of organophotocatalysts can be tailored towards more favorable redox potentials and photophysical properties .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'hexachlorodisiloxane peut être synthétisé par oxydation à haute température du tétrachlorure de silicium. La réaction est la suivante :

2SiCl4+O2→2(SiCl3)2O+Cl2

Cette réaction se produit généralement à des températures comprises entre 950 °C et 970 °C {_svg_2}.

Méthodes de production industrielle : Dans les milieux industriels, la production d'hexachlorodisiloxane implique l'oxydation contrôlée du tétrachlorure de silicium dans un réacteur à haute température. Le processus garantit la conversion efficace des réactifs en produit souhaité tout en minimisant les sous-produits.

Analyse Des Réactions Chimiques

Types de réactions : L'hexachlorodisiloxane subit plusieurs types de réactions chimiques, notamment :

- Lorsqu'il est exposé à l'eau, il s'hydrolyse pour former de la silice et de l'acide chlorhydrique :

Hydrolyse : (SiCl3)2O+3H2O→2SiO2+6HCl

Sous une chaleur intense, il se décompose en silice et en tétrachlorure de silicium :Décomposition : 2(SiCl3)2O→SiO2+3SiCl4

Substitution : La réaction avec le trifluorure d'antimoine donne l'hexafluorodisiloxane.

Réactifs et conditions courants :

Eau : Pour les réactions d'hydrolyse.

Trifluorure d'antimoine : Pour les réactions de substitution afin de former l'hexafluorodisiloxane.

Principaux produits :

- Silice (SiO_2)

- Acide chlorhydrique (HCl)

- Tétrachlorure de silicium (SiCl_4)

- Hexafluorodisiloxane

4. Applications de la recherche scientifique

L'hexachlorodisiloxane a une large gamme d'applications dans la recherche scientifique, notamment :

- Chimie : Utilisé comme précurseur dans la synthèse d'autres composés à base de silicium.

- Biologie : Employé dans l'étude des formes de vie à base de silicium et de leurs processus biochimiques.

- Médecine : Étudié pour une utilisation potentielle dans les systèmes d'administration de médicaments en raison de ses propriétés chimiques uniques.

- Industrie : Utilisé dans la production de silice de haute pureté pour les applications électroniques et optiques {_svg_3}.

5. Mécanisme d'action

Le mécanisme par lequel l'hexachlorodisiloxane exerce ses effets implique sa capacité à subir des réactions d'hydrolyse et de décomposition. Ces réactions conduisent à la formation de silice et d'acide chlorhydrique, qui peuvent interagir avec diverses cibles et voies moléculaires. La réactivité du composé avec l'eau et d'autres réactifs en fait un outil précieux dans la synthèse chimique et les procédés industriels .

Applications De Recherche Scientifique

Hexachlorodisiloxane has a wide range of applications in scientific research, including:

- Chemistry: Used as a precursor in the synthesis of other silicon-based compounds.

- Biology: Employed in the study of silicon-based life forms and their biochemical processes.

- Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.

- Industry: Utilized in the production of high-purity silicon dioxide for electronic and optical applications .

Comparaison Avec Des Composés Similaires

L'hexachlorodisiloxane peut être comparé à d'autres composés similaires, tels que :

- Hexafluorodisiloxane : Formé par la réaction de substitution de l'hexachlorodisiloxane avec le trifluorure d'antimoine.

- Tétrachlorure de silicium : Un précurseur dans la synthèse de l'hexachlorodisiloxane.

- Silice : Un produit majeur de l'hydrolyse de l'hexachlorodisiloxane.

Unicité : L'hexachlorodisiloxane est unique en raison de sa structure symétrique et de sa capacité à subir diverses réactions chimiques, ce qui en fait un composé polyvalent dans les applications de recherche et industrielles .

Activité Biologique

4-Amino-1,2,5-thiadiazole-3-carboxylic acid (ATCA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of ATCA, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a thiadiazole ring, which contributes to its biological activity. The presence of amino and carboxylic acid functional groups enhances its solubility and interaction with biological targets.

Antimicrobial Activity

ATCA exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 31.25 |

| Escherichia coli | 16 | 31.25 |

| Candida albicans | 20 | 32.6 |

The compound's activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Anticancer Activity

ATCA has shown promising anticancer effects in various cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell proliferation.

Case Study:

In a study involving human breast cancer cells (MCF-7), ATCA exhibited an IC50 value of 50 µM after 48 hours of treatment. The mechanism of action was linked to the inhibition of STAT3 transcription factors and modulation of apoptosis-related proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 50 | Inhibition of STAT3 |

| HCT-116 | 45 | Induction of apoptosis |

Anti-inflammatory Activity

ATCA also demonstrates anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting its potential for treating inflammatory diseases.

The biological activity of ATCA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: ATCA inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

- Interference with DNA Binding: The compound can disrupt the binding of transcription factors to DNA, thereby modulating gene expression related to cell growth and survival.

- Induction of Apoptosis: ATCA promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Propriétés

IUPAC Name |

4-amino-1,2,5-thiadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2S/c4-2-1(3(7)8)5-9-6-2/h(H2,4,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMKAQZLZNNVTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSN=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291030 | |

| Record name | 4-amino-1,2,5-thiadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2829-58-5 | |

| Record name | 2829-58-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-1,2,5-thiadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-1,2,5-thiadiazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.